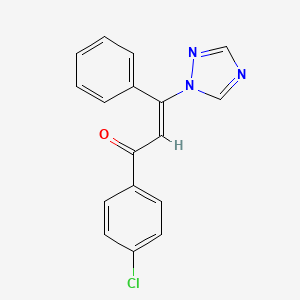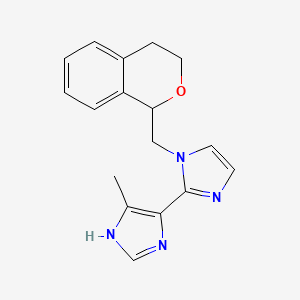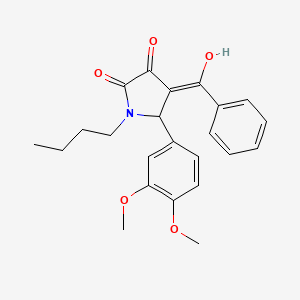![molecular formula C24H21BrN2O2 B5318210 4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5318210.png)
4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPN and is known for its ability to modulate the activity of certain enzymes in the body.
作用機序
The mechanism of action of BPN involves its ability to bind to and inhibit the activity of certain enzymes. In the case of FAAH, BPN binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels and a potential therapeutic effect.
Biochemical and physiological effects:
BPN has been shown to have several biochemical and physiological effects. In addition to its ability to modulate the activity of enzymes, BPN has also been found to have anti-inflammatory properties. This may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. BPN has also been shown to have analgesic (pain-relieving) effects in animal models.
実験室実験の利点と制限
One of the advantages of using BPN in lab experiments is its specificity for certain enzymes. BPN has been found to selectively inhibit FAAH and COX-2, which may be useful for studying the role of these enzymes in various physiological processes. However, one limitation of using BPN is its potential toxicity. Studies have shown that high doses of BPN can lead to liver damage in animals, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on BPN. One area of interest is its potential therapeutic applications. For example, BPN has been suggested as a potential treatment for pain and inflammation. Further studies are needed to determine the safety and efficacy of BPN in humans. Another area of interest is the development of new analogs of BPN with improved properties. For example, researchers may seek to develop analogs that are more selective for certain enzymes or have reduced toxicity. Finally, BPN may also be useful as a tool for studying the role of endocannabinoids and other signaling molecules in various physiological processes.
合成法
The synthesis of BPN involves the reaction of 4-bromo-N-(2-phenylvinyl)benzamide with N-[(2-phenylethyl)amino]formamide in the presence of a catalyst. This reaction leads to the formation of BPN, which can be purified through various methods such as recrystallization or column chromatography.
科学的研究の応用
BPN has been found to have several potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain enzymes. For example, BPN has been shown to inhibit the activity of a protein called fatty acid amide hydrolase (FAAH). This enzyme is involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, BPN can increase the levels of endocannabinoids in the body, which may have therapeutic benefits.
特性
IUPAC Name |
4-bromo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c25-21-13-11-20(12-14-21)23(28)27-22(17-19-9-5-2-6-10-19)24(29)26-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,26,29)(H,27,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAJTVUTYSXZNF-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)
![3-(allylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5318195.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5318202.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5318221.png)
![1'-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5318229.png)
